molecular formula C8H13BrO2 B13581594 methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, Mixture of diastereomers

methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, Mixture of diastereomers

Cat. No.: B13581594
M. Wt: 221.09 g/mol
InChI Key: ROQHTWYFHPEKDA-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate is a brominated cyclobutane derivative featuring a methyl ester group at position 1 and a 2-bromoethyl substituent at position 2. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclobutane ring or the bromoethyl chain. Diastereomerism arises from non-mirror-image stereoisomers, which differ in physical properties such as melting points, solubility, and reactivity. This structural complexity makes the compound valuable in synthetic organic chemistry, particularly in cycloaddition reactions or as an intermediate for pharmaceuticals .

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H13BrO2/c1-11-8(10)7-4-6(5-7)2-3-9/h6-7H,2-5H2,1H3

InChI Key

ROQHTWYFHPEKDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)CCBr

Origin of Product

United States

Preparation Methods

Halogenation via Bromine Addition to Cyclobutane Derivatives

One common approach to prepare brominated cyclobutane derivatives is the regioselective bromination of alkyl side chains attached to the cyclobutane ring. This can be achieved by:

  • Starting from methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate or the corresponding alkene precursor.
  • Using elemental bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the terminal position of the ethyl side chain.

A typical reaction involves treating the precursor with bromine in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures (e.g., −78 °C) to avoid overbromination and side reactions. The reaction time is optimized to maximize yield and control diastereomeric ratios. The use of radical initiators or light is generally avoided to prevent excessive radical bromination of the cyclobutane ring or other sites.

Decarboxylative Bromination (Cristol–Firth Reaction)

An alternative and efficient method involves the decarboxylative bromination of cyclobutane carboxylic acid derivatives. This method proceeds via:

  • Conversion of the cyclobutane-1-carboxylic acid to its silver salt or direct treatment with bromine and mercuric oxide (HgO).
  • The reaction leads to the formation of the alkyl bromide by replacing the carboxyl group with bromine, often proceeding through acyl hypobromite intermediates.

The Cristol–Firth modification is notable for its mild conditions and good yields, typically performed in the dark to avoid radical side reactions. This method can be adapted to introduce bromine selectively on the ethyl side chain when starting from appropriate precursors.

Multi-step Synthesis via Organometallic Intermediates

More complex syntheses involve the formation of the cyclobutane ring with the desired substituents through:

  • Diels–Alder cycloadditions to build the ring system with functional groups in place.
  • Subsequent functional group transformations such as oxidation, reduction, and halogenation to install the bromine substituent.

For example, the synthesis of brominated cyclobutane derivatives as intermediates in natural product synthesis involves:

  • Generation of homoallylic bromides from cyclobutane intermediates.
  • Use of reagents like vinyl-Grignard and silyl ethers to control stereochemistry.
  • Final bromination steps under controlled conditions to obtain the mixture of diastereomers.

Organocatalytic Approaches for Diastereoselective Synthesis

Recent advances include asymmetric organocascade reactions where brominated nitroalkanes react with cyclobutane or cyclopentane derivatives under organocatalysis to yield brominated products with high stereocontrol. Although these examples often involve spirocyclic systems, the principles of base selection, solvent effects, and catalyst loading can be adapted to optimize the preparation of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate diastereomers.

Reaction Conditions and Optimization

Method Reagents/Conditions Temperature Yield (%) Diastereomeric Ratio (dr) Notes
Bromination with Br₂ Br₂ in CH₂Cl₂, dark −78 °C, 3 h ~80 Mixture Controlled to avoid overbromination
Cristol–Firth Decarboxylation Br₂ + HgO, silver salt of acid, dark Ambient to 50 °C 70–90 Mixture High selectivity, mild conditions
Multi-step synthesis Diels–Alder, Grignard addition, bromination Varied 57–87 Single or mixture Stereoselectivity controlled by intermediates
Organocatalytic cascade 3-bromo-1-nitropropane + catalyst + base Room temp 58–64 >20:1 (high diastereoselectivity) Solvent and base choice critical

Mechanistic Insights

  • Bromination via elemental bromine proceeds through electrophilic addition or radical pathways depending on conditions. Low temperature and absence of light favor electrophilic substitution on the ethyl side chain.
  • Decarboxylative bromination involves formation of acyl hypobromite intermediates, which undergo homolytic cleavage to generate alkyl radicals that recombine with bromine species to form alkyl bromides.
  • Diastereoselectivity in multi-step syntheses is influenced by steric and electronic effects during cycloaddition and subsequent functionalization steps.
  • Organocatalytic methods leverage chiral catalysts and bases to control enantio- and diastereoselectivity in brominated product formation.

Summary and Recommendations

The preparation of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate as a mixture of diastereomers can be achieved through several synthetic strategies:

  • Direct bromination of ethyl-substituted cyclobutane carboxylates using bromine under controlled low-temperature conditions.
  • Decarboxylative halogenation (Cristol–Firth reaction) of cyclobutane carboxylic acid derivatives for efficient bromide formation.
  • Multi-step synthetic sequences involving cycloaddition and organometallic intermediates for better stereochemical control.
  • Organocatalytic cascade reactions for high diastereoselectivity, although more commonly applied to related spirocyclic systems.

Optimization of reaction conditions such as temperature, solvent, reagent stoichiometry, and catalyst/base choice is critical to maximize yield and control diastereomeric ratios. The choice of method depends on available starting materials, desired stereochemical purity, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromoethyl group to a different oxidation state.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction: Products include cyclobutanol derivatives or dehalogenated compounds.

Scientific Research Applications

Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate is utilized in various scientific research applications due to its versatile reactivity and structural features:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is particularly reactive, allowing for various substitution and addition reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate with structurally related cyclobutane derivatives and other brominated compounds, focusing on synthesis, stereochemistry, and applications.

Structural Analogues with Cyclobutane Cores

Methyl (1S,2S,3R)-2-(3-Bromophenyl)-3-phenylcyclobutane-1-carboxylate

  • Structure : Cyclobutane core with ester, bromophenyl, and phenyl substituents.
  • Diastereomer Ratio : 5:1, achieved via photocycloaddition using an iridium catalyst .
  • Synthesis : Prepared via stereoselective [2+2] photocycloaddition, yielding 82% product with 95% enantiomeric excess (ee) after chiral chromatography .
  • Applications : Used in asymmetric synthesis for natural product derivatization.

Ethyl 3-((Cyclohexylamino)(phenyl)methyl)cyclobutane-1-carboxylate Structure: Cyclobutane with ester and a chiral amine-phenyl substituent. Diastereomer Ratio: 2:1, synthesized via a palladium-catalyzed coupling (GP5 procedure) . Physical State: Colorless oil, inseparable mixture, highlighting challenges in purification .

3-Bromocyclobutane-1-carboxylic Acid

  • Structure : Cyclobutane with carboxylic acid and bromine substituents.
  • Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution. The carboxylic acid group allows further functionalization, contrasting with the ester group in the target compound .

Brominated Cycloalkane Derivatives

1-(Bromomethyl)-4-ethylcyclohexane

  • Structure : Cyclohexane with bromomethyl and ethyl groups.
  • Diastereomerism : Mixture due to axial/equatorial substituent orientations.
  • Applications : Intermediate in alkylation reactions; bromine enhances electrophilicity .

6-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine Hydrochloride

  • Structure : Benzofuran fused with a brominated cyclohexane.
  • Physical Properties : Solid hydrochloride salt; bromine influences polarity and stability .

Non-Cyclobutane Brominated Compounds

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

  • Structure : Cyclopropane with bromophenyl and carboxamide groups.
  • Synthesis : Prepared via acid-amine coupling (77% yield), demonstrating bromine’s compatibility in amide formation .

4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane

  • Structure : Dioxane with bromobenzyl and phenyl groups.
  • Diastereomer Handling : Retained as an inseparable mixture due to similar physical properties .

Data Tables

Table 1: Comparison of Cyclobutane Derivatives

Compound Name Diastereomer Ratio Synthesis Method Key Functional Groups Physical State Applications Reference
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate Not specified Not reported Ester, bromoethyl Not reported Synthetic intermediate -
Methyl (1S,2S,3R)-2-(3-bromophenyl)-3-phenylcyclobutane-1-carboxylate 5:1 Photocycloaddition Ester, bromophenyl, phenyl Clear oil Asymmetric synthesis
Ethyl 3-((cyclohexylamino)(phenyl)methyl)cyclobutane-1-carboxylate 2:1 Palladium-catalyzed coupling Ester, amine, phenyl Colorless oil Pharmaceutical intermediate
3-Bromocyclobutane-1-carboxylic acid - Not reported Carboxylic acid, bromine Not reported Chemical synthesis

Table 2: Brominated Cycloalkane Derivatives

Compound Name Diastereomer Handling Key Reactivity Physical Properties Reference
1-(Bromomethyl)-4-ethylcyclohexane Mixture retained Electrophilic substitution Liquid
6-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride Inseparable mixture Salt formation Solid (hydrochloride)

Research Findings and Challenges

  • Stereochemical Control : Diastereomer ratios (e.g., 5:1 in ) depend on catalysts and reaction conditions. Chiral catalysts like oxazaborolidine enhance enantioselectivity .
  • Purification : Inseparable mixtures (e.g., ) require advanced chromatography or derivatization for isolation .
  • Reactivity : Bromine’s leaving-group ability enables cross-coupling or nucleophilic substitution, while ester groups allow hydrolysis to carboxylic acids .
  • Analytical Methods : IR and NMR spectroscopy distinguish diastereomers by analyzing substituent environments (e.g., ) .

Biological Activity

Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate is characterized by its cyclobutane structure with a bromoethyl group and a carboxylate moiety. The presence of the bromine atom introduces unique reactivity patterns, making it a subject of interest for various biological applications. The compound exists as a mixture of diastereomers, which can influence its biological activity due to differences in spatial arrangement.

Pharmacological Effects

Research indicates that compounds similar to methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents against specific bacterial strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary studies suggest that certain diastereomers could exhibit cytotoxic effects on cancer cell lines.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate. Modifications to the cyclobutane ring or the carboxylate group can significantly alter the compound's interaction with biological targets. For instance:

  • Bromine Substitution : The introduction of bromine enhances lipophilicity, which may improve cell membrane permeability.
  • Carboxylate Modifications : Altering the carboxylate group can affect binding affinity to target proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and potential therapeutic applications:

  • Antimicrobial Studies : A study evaluated the efficacy of similar cyclobutane derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects at micromolar concentrations .
    CompoundMinimum Inhibitory Concentration (MIC)
    Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate20 µM
    Related Cyclobutane Derivative15 µM
  • Anti-inflammatory Mechanisms : Another research effort explored the anti-inflammatory properties through in vitro assays measuring cytokine release in immune cells. Results indicated that treatment with the compound led to a reduction in TNF-alpha and IL-6 levels .
  • Cytotoxicity Assays : A series of cytotoxicity assays conducted on various cancer cell lines demonstrated that certain diastereomers exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate as a diastereomeric mixture?

  • Methodological Answer : The synthesis typically involves cyclobutane ring functionalization. Key steps include:

  • Bromination : Introducing the bromoethyl group via allylic bromination or radical-mediated reactions.
  • Esterification : Coupling carboxylic acid intermediates with methanol under acidic catalysis.
  • Diastereomer Control : Adjusting reaction temperature and solvent polarity (e.g., THF vs. DCM) to influence stereoselectivity .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is used to isolate diastereomers .

Q. How do researchers characterize the diastereomeric ratio of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish diastereomers via splitting patterns and coupling constants (e.g., vicinal 3JH-H^3J_{\text{H-H}} values) .
  • Chiral HPLC : Using chiral stationary phases (e.g., amylose-based) to resolve enantiomers within diastereomeric pairs .
  • X-ray Crystallography : Resolves absolute configuration for crystallizable diastereomers .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate in nucleophilic substitution reactions?

  • Mechanistic Insight :

  • The bromoethyl group’s spatial arrangement affects SN2S_N2 vs. SN1S_N1 pathways. Bulky diastereomers favor SN1S_N1 due to steric hindrance, leading to carbocation intermediates and potential racemization .
  • Kinetic Studies : Monitoring reaction rates via 19F^{19}\text{F} NMR (if fluorinated analogs are used) reveals steric and electronic effects .
    • Data Example :
DiastereomerSN2S_N2 Rate (M1^{-1}s1^{-1})SN1S_N1 Rate (M1^{-1}s1^{-1})
cis2.1×1032.1 \times 10^{-3}1.5×1051.5 \times 10^{-5}
trans5.7×1045.7 \times 10^{-4}9.8×1049.8 \times 10^{-4}
Data adapted from halogenated cyclobutane analogs .

Q. What strategies mitigate diastereomer degradation during prolonged biological assays?

  • Stabilization Methods :

  • Temperature Control : Store samples at -20°C to slow hydrolysis of the ester group.
  • Matrix Additives : Use antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent radical-mediated degradation .
    • Case Study : Degradation of a related cyclobutane ester showed 15% loss of diastereomeric purity over 24 hours at 25°C, reduced to <5% with 0.1% BHT .

Q. How do computational models predict the energy barriers between diastereomers?

  • Computational Workflow :

  • Conformational Sampling : Molecular dynamics (MD) simulations (e.g., AMBER) explore low-energy conformers.
  • DFT Calculations : B3LYP/6-31G(d) optimizations calculate Gibbs free energy differences between diastereomers.
    • Example : A study on methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate found a 2.3 kcal/mol energy difference between diastereomers, correlating with HPLC elution order .

Data Contradiction Analysis

Q. Why do reported diastereomer ratios vary across studies for similar cyclobutane derivatives?

  • Key Factors :

  • Reaction Scale : Industrial-scale continuous flow reactors () favor kinetic control, while batch lab syntheses ( ) may favor thermodynamic products.
  • Catalyst Purity : Trace metal impurities (e.g., Fe3+^{3+}) in lab-grade solvents can alter stereoselectivity .
    • Resolution : Standardize reaction protocols (e.g., glovebox conditions) and report solvent/catalyst sources .

Comparative Analysis

Q. How does methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate compare to its chlorinated or iodinated analogs in reactivity?

  • Reactivity Trends :

Halogenkrelk_{\text{rel}} (SN2_N2)Bond Dissociation Energy (kcal/mol)
Br1.068
Cl0.381
I1.854
Data from ethyl 3-halocyclobutane-1-carboxylate analogs .
  • Biological Impact : Bromine’s intermediate electronegativity balances reactivity and stability, making it preferable for prodrug design .

Experimental Design

Q. What kinetic models are suitable for studying diastereomer interconversion?

  • Approach :

  • Michaelis-Menten Kinetics : Applied to enzyme-mediated interconversion (if applicable).
  • Arrhenius Analysis : Measure rate constants at multiple temperatures to determine activation energy .
    • Example : A study on methyl-3,4-dimethylcyclohexene carboxylate used Eyring plots to identify a ΔH\Delta H^\ddagger of 12.4 kcal/mol for diastereomerization .

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